1-[(4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETONE HYDROCHLORIDE
Description
1-[(4,6-Dimethyl-2-pyrimidinyl)thio]acetone hydrochloride is a sulfur-containing heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 6, a thioether linkage at position 2, and an acetone moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or biochemical applications. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors, antimicrobial agents, or intermediates in drug synthesis .
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS.ClH/c1-6-4-7(2)11-9(10-6)13-5-8(3)12;/h4H,5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONOYDDROAGBCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692976 | |
| Record name | 1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348138-15-8 | |
| Record name | 1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Key Intermediate: 4,6-Dimethyl-2-Thiopyrimidine
The foundational step in preparing 1-[(4,6-dimethyl-2-pyrimidinyl)thio]acetone hydrochloride is synthesizing 4,6-dimethyl-2-thiopyrimidine. This is typically achieved by the condensation of thiourea with acetylacetone in an acidic ethanolic medium:
- Reaction conditions: Thiourea (100 mmol) is suspended in acetylacetone (120 mmol) dissolved in 250 mL ethanol. Concentrated hydrochloric acid (25 mL) is added, and the mixture is refluxed for 2 hours.
- Isolation: Upon cooling, yellow needle-like crystals of 2-thio-4,6-dimethyl-pyrimidine hydrochloride form. These are dissolved in hot water (50°C), neutralized to pH 10.5 with 1M NaOH, refrigerated for 10 hours, then filtered after crystallization from 50% aqueous ethanol to yield 4,6-dimethyl-2-pyrimidinethiol.
Alkylation to Form this compound
The critical transformation involves S-alkylation of 4,6-dimethyl-2-thiopyrimidine with α-chloroacetamides or α-chloroacetone derivatives under basic conditions:
- Solvent and base: Dimethylformamide (DMF) is used as the solvent, and potassium carbonate (K2CO3) serves as the base.
- Procedure: A mixture of 4,6-dimethyl-2-thiopyrimidine (10 mmol) and potassium carbonate (20 mmol) is dissolved in DMF (about 10 mL) and stirred at 70–80°C for 60 minutes. After cooling, α-chloroacetamide or α-chloroacetone (10 mmol) dissolved in DMF (10 mL) is added. The mixture is stirred for 5 hours at room temperature.
- Workup: The reaction mixture is vacuum evaporated, the residue washed with cold water, filtered, air-dried, and recrystallized from acetone/DMF mixture to yield the target compound as crystalline solids.
Alternative Preparation Routes and Protective Group Strategies
In more complex synthetic schemes, especially when sensitive functional groups are present, protecting groups are employed to prevent side reactions during alkylation or coupling steps:
- Amino protecting groups: Dimethoxybenzyl, tert-butyloxycarbonyl (Boc), methoxymethyl, and ethoxyethyl groups are used conventionally.
- Deprotection: Removal of protecting groups is carried out under mild acidic or basic conditions as appropriate.
- Nucleophilic aromatic substitution: The thiopyrimidine moiety can be introduced via nucleophilic aromatic substitution of chloropyrimidine intermediates with thiophenol derivatives in the presence of bases like potassium carbonate in DMF at elevated temperatures (around 90°C).
Reaction Conditions Summary Table
Analytical Characterization
- NMR Spectroscopy: Proton and carbon NMR confirm structural integrity; for example, 1H NMR signals include characteristic singlets for the SCH2 group and methyl substituents on the pyrimidine ring.
- Elemental Analysis: Confirms the elemental composition within ±0.4% deviation.
- LC/MS Analysis: Used to verify molecular weight and purity.
- Melting Point: Provides additional purity confirmation (e.g., 145–147°C for related derivatives).
Research Findings and Optimization Notes
- The choice of alkylating agent significantly influences the yield and biological activity of the final compound.
- DMF as a solvent and potassium carbonate as a base provide optimal conditions for S-alkylation.
- The reaction temperature and time are critical parameters; higher temperatures facilitate nucleophilic substitution but must be balanced to avoid decomposition.
- Protective group strategies are essential when multi-functionalized derivatives are targeted, allowing selective reactions without side-product formation.
Chemical Reactions Analysis
Types of Reactions
1-[(4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETONE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thio group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but often involve the use of catalysts and controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the original compound.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H12N2OS
- Molecular Weight : 196.27 g/mol
- Structural Features : The compound features a pyrimidine ring substituted with methyl groups and a thioacetone moiety, which contributes to its biological activity.
Pharmacological Applications
-
Anticonvulsant Activity
- Recent studies have synthesized derivatives of 1-[(4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETONE HYDROCHLORIDE to evaluate their anticonvulsant properties. For instance, the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides has shown promising results in pharmacological evaluations using models such as pentylenetetrazole-induced seizures . The docking studies indicated significant affinities for GABA receptors, suggesting potential for treating epilepsy.
- Antimicrobial Properties
- Anti-inflammatory Effects
Case Studies
Mechanism of Action
The mechanism of action of 1-[(4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETONE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The compound’s structural analogs are identified based on shared functional groups, such as pyrimidinylthio linkages, sulfur-containing substituents, or hydrochloride salts. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations:
- Pyrimidine Core Modifications : The target compound and its analogs (e.g., ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetate) share a pyrimidine backbone but differ in substituents. The 4,6-dimethyl groups in the target compound may enhance steric effects and lipophilicity compared to oxygen- or nitrogen-containing analogs .
- Thioether vs.
- Salt Forms : The hydrochloride salt in the target compound and cefotiam hydrochloride improves aqueous solubility, critical for bioavailability in drug formulations .
Biological Activity
1-[(4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETONE HYDROCHLORIDE (CAS No. 348138-15-8) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, highlighting its pharmacological significance.
- Molecular Formula : C9H12N2OS
- Molar Mass : 196.27 g/mol
- Synonyms : 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one
Synthesis
The synthesis of this compound typically involves the reaction of 4,6-dimethyl-2-pyrimidinethiol with acetylacetone in the presence of hydrochloric acid. The process yields a hydrochloride salt that can be purified through crystallization techniques .
Anticancer Activity
Recent studies have indicated that compounds containing the pyrimidine-thio structure exhibit significant anticancer properties. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
- IC50 Values : The compound demonstrated growth inhibition with IC50 values ranging from 2.43 to 14.65 μM against various cancer cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 3.5 |
| Compound B | HepG2 | 5.0 |
| 1-[(4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETONE HCl | MDA-MB-231 | 7.84 |
The biological activity of this compound is attributed to its ability to induce apoptosis in cancer cells:
- Caspase Activation : The compound enhances caspase-3 activity, indicating an apoptotic pathway activation.
- Morphological Changes : Observed at concentrations as low as 1 μM in treated cells .
Case Studies
- Study on Microtubule Destabilization : Compounds similar to 1-[(4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETONE HCl were evaluated for their effects on microtubule assembly. Results showed effective inhibition at concentrations around 20 μM, suggesting potential as microtubule-destabilizing agents .
- Anticonvulsant Potential : Another study synthesized derivatives of this compound and evaluated their anticonvulsant activities. The findings indicated promising results in reducing seizure activity in animal models .
Q & A
Q. What are the recommended synthetic routes for 1-[(4,6-dimethyl-2-pyrimidinyl)thio]acetone hydrochloride?
Methodological Answer: The synthesis typically involves multi-step protocols. For example:
- Step 1: Preparation of a pyrimidinyl-thiol intermediate, such as 4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride, via nucleophilic substitution or cyclization reactions .
- Step 2: Thioalkylation using a ketone precursor (e.g., chloroacetone) under basic conditions to introduce the thioacetone moiety.
- Step 3: Hydrochloride salt formation via treatment with HCl in polar solvents like methanol or ethanol .
Key intermediates should be purified via recrystallization or column chromatography, with yields optimized by controlling reaction temperature (e.g., 0–25°C) and stoichiometry .
Q. Which spectroscopic methods are optimal for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Look for characteristic peaks:
- Pyrimidinyl protons: δ 6.8–7.2 (singlet, 1H, pyrimidine C-H).
- Methyl groups: δ 2.3–2.5 (singlets for 4,6-dimethyl substituents).
- Thioacetone CH₃: δ 2.1–2.3 (triplet or multiplet) .
- IR Spectroscopy: Key stretches include C=S (1050–1250 cm⁻¹), C=O (1660–1700 cm⁻¹), and N-H (if present, 3200–3400 cm⁻¹) .
- Mass Spectrometry: Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 176.67 for the free base) .
Advanced Research Questions
Q. How can discrepancies in reaction outcomes (e.g., unexpected byproducts) be resolved during synthesis?
Methodological Answer: Contradictions often arise from:
- Varied Reaction Conditions: For example, excess HCl during salt formation may lead to hydrolysis of the thioacetone group. Monitor pH and use ice-cooling during neutralization to suppress side reactions .
- Intermediate Stability: Key intermediates like thioacetic acid derivatives may decompose if stored improperly. Use fresh preparations or stabilize with inert atmospheres .
- Analytical Strategies:
Q. What strategies are effective for studying biological interactions of this compound?
Methodological Answer:
- Binding Assays:
- Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for target enzymes (e.g., kinases or proteases).
- Prepare derivative libraries (e.g., substituting pyrimidinyl methyl groups) to establish structure-activity relationships .
- Molecular Docking:
- Cytotoxicity Screening:
- Test against cell lines (e.g., HEK293 or HeLa) via MTT assays, with IC₅₀ values normalized to controls like cisplatin .
Data Contradiction Analysis
Q. How to interpret conflicting data on reaction yields in published protocols?
Methodological Answer:
-
Case Study: reports a dichlorophosphate intermediate forming at 25°C, while submitters observed a hydrochloride salt under similar conditions.
-
Resolution:
- Verify solvent purity (e.g., anhydrous methanol vs. technical-grade).
- Characterize by-products via LC-MS and adjust reagent ratios (e.g., POCl₃ vs. HCl) .
-
General Workflow:
Variable Tested Observed Outcome Reference Solvent (methanol) Hydrochloride salt Solvent (ethyl acetate) Dichlorophosphate
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
